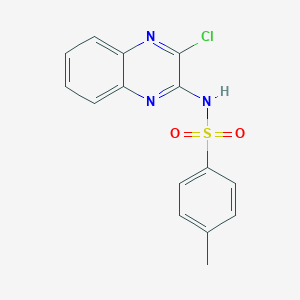

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2S/c1-10-6-8-11(9-7-10)22(20,21)19-15-14(16)17-12-4-2-3-5-13(12)18-15/h2-9H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPCPLUKDJWCIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350392 | |

| Record name | N-(3-Chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4029-41-8 | |

| Record name | N-(3-Chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide, a molecule of interest in medicinal chemistry and drug discovery. This document details the chemical properties, reaction mechanism, a detailed experimental protocol, and characterization data for the target compound.

Introduction

This compound belongs to the class of quinoxaline-containing sulfonamides. The quinoxaline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. Similarly, the sulfonamide group is a key functional group in a variety of approved drugs. The combination of these two pharmacophores in this compound makes it an attractive target for synthetic and medicinal chemistry research.

Chemical Properties and Data

A summary of the key chemical properties of the starting materials and the final product is presented in the table below for easy reference and comparison.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2,3-Dichloroquinoxaline | C₈H₄Cl₂N₂ | 199.04 | Off-white solid | 152-154 |

| 4-Methylbenzenesulfonamide (p-Toluenesulfonamide) | C₇H₉NO₂S | 171.22 | White solid | 135-139 |

| This compound | C₁₅H₁₂ClN₃O₂S | 333.80 | Not available | Not available |

Synthesis Pathway and Mechanism

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the nitrogen atom of the sulfonamide acts as a nucleophile, attacking one of the electron-deficient carbon atoms of the quinoxaline ring and displacing a chloride ion.

The proposed reaction mechanism is as follows:

-

Deprotonation of the Sulfonamide: In the presence of a base, the acidic proton of the sulfonamide nitrogen is removed, generating a more nucleophilic sulfonamide anion.

-

Nucleophilic Attack: The sulfonamide anion attacks one of the chlorine-bearing carbons (C2 or C3) of the 2,3-dichloroquinoxaline ring. The electron-withdrawing nature of the quinoxaline nitrogen atoms activates the ring towards nucleophilic attack.

-

Formation of a Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

-

Chloride Ion Elimination: The Meisenheimer complex then collapses, eliminating a chloride ion and restoring the aromaticity of the quinoxaline ring to yield the final product.

The overall reaction is depicted in the following workflow diagram:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a detailed, plausible experimental protocol for the synthesis of this compound based on general procedures for similar reactions.

Materials:

-

2,3-Dichloroquinoxaline

-

4-Methylbenzenesulfonamide (p-Toluenesulfonamide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloroquinoxaline (1.0 eq), 4-methylbenzenesulfonamide (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2,3-dichloroquinoxaline.

-

Reaction: Stir the mixture at room temperature for 30 minutes, then heat the reaction to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using various analytical techniques. Below are the expected characterization data based on the structure.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the quinoxaline ring (multiplets in the range of δ 7.5-8.2 ppm).- Aromatic protons of the p-toluenesulfonyl group (two doublets in the range of δ 7.3-7.9 ppm).- A singlet for the methyl group of the p-toluenesulfonyl moiety (around δ 2.4 ppm).- A broad singlet for the N-H proton (chemical shift can vary depending on solvent and concentration). |

| ¹³C NMR | - Resonances for the carbon atoms of the quinoxaline ring.- Resonances for the carbon atoms of the p-toluenesulfonyl group.- A resonance for the methyl carbon of the p-toluenesulfonyl group. |

| Mass Spec. | The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the product (333.80 g/mol ), along with a characteristic isotopic pattern for the chlorine atom. |

| FT-IR | Characteristic absorption bands for N-H stretching, S=O stretching (asymmetric and symmetric), C=N stretching, and aromatic C-H stretching. |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the synthetic strategy, starting from commercially available precursors to the final product.

Caption: Logical flow of the synthesis and analysis process.

Conclusion

This technical guide outlines a reliable and straightforward method for the synthesis of this compound. The described nucleophilic aromatic substitution reaction provides a viable route to this and related quinoxaline sulfonamide derivatives. The provided experimental protocol and expected characterization data serve as a valuable resource for researchers in the field of organic and medicinal chemistry, facilitating further exploration of this class of compounds for potential therapeutic applications. It is important to note that while the provided protocol is based on established chemical principles, optimization of reaction conditions may be necessary to achieve the highest possible yield and purity. Standard laboratory safety procedures should be followed at all times.

An In-Depth Technical Guide to the Mechanism of Action of Quinoxaline Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline sulfonamide derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the multifaceted mechanisms of action employed by these derivatives, with a particular focus on their roles as kinase inhibitors, carbonic anhydrase inhibitors, tubulin polymerization inhibitors, and AMPA receptor antagonists. This document details the experimental protocols utilized to elucidate these mechanisms, presents quantitative data in a comparative format, and illustrates the key signaling pathways and experimental workflows through detailed diagrams. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the quinoxaline sulfonamide scaffold.

Core Mechanisms of Action

Quinoxaline sulfonamide derivatives exert their biological effects through various mechanisms, primarily by interacting with key proteins involved in cellular signaling, proliferation, and neurotransmission. The core mechanisms identified and elaborated in this guide are:

-

Kinase Inhibition: A significant number of quinoxaline sulfonamides have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

-

Carbonic Anhydrase Inhibition: Certain derivatives exhibit inhibitory activity against carbonic anhydrases, a family of metalloenzymes involved in numerous physiological processes, including pH regulation and fluid balance.

-

Tubulin Polymerization Inhibition: Some quinoxaline sulfonamides interfere with the dynamics of microtubule formation by inhibiting the polymerization of tubulin, a key component of the cytoskeleton. This disruption of microtubule function is a well-established strategy in cancer chemotherapy.

-

AMPA Receptor Antagonism: In the central nervous system, specific quinoxaline sulfonamide derivatives act as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a primary mediator of fast excitatory synaptic transmission.

Kinase Inhibition

Quinoxaline sulfonamides have been extensively investigated as inhibitors of several key tyrosine kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met. These derivatives typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and thereby blocking the phosphorylation of downstream substrates.

VEGFR Signaling Pathway

VEGFRs, particularly VEGFR-2, are critical mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Inhibition of VEGFR-2 signaling is a key strategy in cancer therapy. Quinoxaline sulfonamide derivatives can block the binding of VEGF to VEGFR-2, leading to the inhibition of receptor autophosphorylation and the subsequent downstream signaling cascades. This ultimately results in the suppression of endothelial cell proliferation, migration, and tube formation.

Signaling Pathway Diagram:

References

Physical and chemical properties of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide is a heterocyclic compound featuring a quinoxaline core bonded to a toluenesulfonamide moiety. The quinoxaline scaffold is a prominent pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Similarly, the sulfonamide group is a key functional group in a multitude of approved drugs. The combination of these two pharmacophores in a single molecule makes this compound a compound of significant interest for drug discovery and development.

This technical guide provides a comprehensive overview of the predicted physical and chemical properties, a plausible synthetic route, and general experimental protocols for the characterization and potential biological evaluation of this compound.

Physicochemical Properties

While specific experimental data for the target compound is unavailable, the following table summarizes the predicted and known properties of its core components.

| Property | Value | Source/Method |

| Chemical Formula | C₁₅H₁₂ClN₃O₂S | Calculated |

| Molecular Weight | 333.79 g/mol | Calculated |

| Appearance | Expected to be a solid | General observation for similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Predicted based on structure |

| pKa | Not available | - |

Synthesis

A plausible and widely used method for the synthesis of 2,3-disubstituted quinoxalines involves the nucleophilic aromatic substitution (SNAr) on 2,3-dichloroquinoxaline.[1][3][4] This versatile precursor allows for the sequential introduction of different nucleophiles.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from commercially available reagents.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

-

Materials: o-Phenylenediamine, Diethyl oxalate, Phosphorus oxychloride (POCl₃).

-

Procedure:

-

A mixture of o-phenylenediamine and diethyl oxalate is refluxed to yield quinoxaline-2,3(1H,4H)-dione.

-

The resulting quinoxaline-2,3(1H,4H)-dione is then refluxed with an excess of phosphorus oxychloride (POCl₃) for several hours.[5]

-

After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched with ice-water, and the resulting precipitate is filtered, washed with water, and dried to afford 2,3-dichloroquinoxaline.[5]

-

-

Materials: 2,3-dichloroquinoxaline, 4-methylbenzenesulfonamide, a suitable base (e.g., potassium carbonate, sodium hydride), and an anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).

-

Procedure:

-

To a solution of 4-methylbenzenesulfonamide in the chosen solvent, the base is added portion-wise at room temperature under an inert atmosphere.

-

The mixture is stirred for a period to allow for the formation of the sulfonamide anion.

-

A solution of 2,3-dichloroquinoxaline in the same solvent is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or gently heated to facilitate the nucleophilic substitution. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water, and the precipitated product is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Spectroscopic Characterization

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the quinoxaline and toluenesulfonamide rings would appear in the downfield region (typically δ 7.0-8.5 ppm). A singlet corresponding to the methyl group of the toluenesulfonamide would be observed in the upfield region (around δ 2.4 ppm). The NH proton of the sulfonamide may appear as a broad singlet. |

| ¹³C NMR | Signals corresponding to the aromatic carbons of both ring systems would be observed in the range of δ 110-150 ppm. The methyl carbon would appear around δ 21 ppm. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=N and C=C aromatic stretching (around 1500-1600 cm⁻¹), and S=O stretching of the sulfonamide group (asymmetric and symmetric vibrations around 1350 and 1160 cm⁻¹, respectively) would be expected. |

| Mass Spectrometry | The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound (333.79 g/mol ) would be observed, along with characteristic fragmentation patterns. |

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, based on the known activities of related compounds, it is plausible to investigate its potential in the following areas:

-

Anticancer Activity: Quinoxaline-sulfonamide hybrids have been reported to exhibit anticancer properties.[6][7] Potential mechanisms could involve the inhibition of protein kinases or topoisomerase enzymes.[7]

-

Antimicrobial Activity: Many quinoxaline and sulfonamide derivatives have demonstrated antibacterial and antifungal activities.[8][9]

Hypothetical Signaling Pathway Involvement

Given the prevalence of quinoxaline derivatives as kinase inhibitors, a potential mechanism of action for this compound could involve the inhibition of a cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

-

Procedure:

-

Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[10]

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

-

Procedure:

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

-

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide outlines a rational synthetic approach and standard methodologies for its characterization and biological evaluation. Further experimental investigation is warranted to elucidate the specific physical, chemical, and biological properties of this compound and to explore its full therapeutic potential. The provided experimental frameworks can serve as a foundation for researchers embarking on the synthesis and evaluation of this and related quinoxaline-sulfonamide derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. N-[3-[(4-chlorophenyl)methylamino]quinoxalin-2-yl]benzenesulfonamide | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 5. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of Substituted Quinoxaline Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of substituted quinoxaline compounds. It includes quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development in this field.

Anticancer Activity

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[1][2]

Quantitative Anticancer Activity Data

The anticancer efficacy of various substituted quinoxaline compounds has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4m | A549 (Lung) | 9.32 ± 1.56 | [3] |

| Compound 4b | A549 (Lung) | 11.98 ± 2.59 | [3] |

| 5-Fluorouracil (Control) | A549 (Lung) | 4.89 ± 0.20 | [3] |

| Benzo[g]quinoxaline 3 | MCF-7 (Breast) | 2.89 | [4] |

| Doxorubicin (Control) | MCF-7 (Breast) | 2.01 | [4] |

| Compound 6 | MCF-7 (Breast) | 4.23 | [5] |

| Compound 6 | HepG2 (Liver) | 16.46 | [5] |

| Vinblastine (Control) | - | - | [5] |

| Compound VIIIc | HCT116 (Colon) | 2.5 | [6] |

| Compound XVa | HCT116 (Colon) | 4.4 | [6] |

| Compound VIIIc | MCF-7 (Breast) | 9.0 | [6] |

| Compound XVa | MCF-7 (Breast) | 5.3 | [6] |

| Compound VIIIa | HepG2 (Liver) | 9.8 | [6] |

| Compound 5 | HeLa (Cervical) | 0.126 | [7] |

| Compound 5 | SMMC-7721 (Liver) | 0.071 | [7] |

| Compound 5 | K562 (Leukemia) | 0.164 | [7] |

| Compound 8 | MGC-803 (Gastric) | 1.49 ± 0.18 | [7] |

| Compound 8 | HepG2 (Liver) | 5.27 ± 0.72 | [7] |

| Compound 8 | A549 (Lung) | 6.91 ± 0.84 | [7] |

| Compound 18 | MCF-7 (Breast) | 22.11 ± 13.3 | [7] |

| Compound 17 | A549 (Lung) | 46.6 ± 7.41 | [7] |

| Compound 19 | Various | 9 - 80.9 | [7] |

| Compound 20 | Various | 8.9 - 95.4 | [7] |

Signaling Pathway Involvement: PI3K/Akt/mTOR

Several quinoxaline derivatives have been identified as dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][8] Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[1][8]

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by quinoxaline derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[9][10][11][12]

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Quinoxaline derivative stock solution (dissolved in DMSO)

-

MTT reagent (5 mg/mL in sterile PBS)[10]

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include untreated control wells. Incubate for 24, 48, or 72 hours.[10]

-

MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL). Incubate the plate for 4 hours in a humidified atmosphere.

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be more than 650 nm.[9]

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Figure 2: Workflow for the MTT cell viability assay.

Antimicrobial Activity

Substituted quinoxalines have demonstrated notable activity against a range of pathogenic bacteria and fungi, highlighting their potential as novel antimicrobial agents.[13]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[14][15][16]

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 2d | Escherichia coli | 8 | [17] |

| Compound 3c | Escherichia coli | 8 | [17] |

| Compound 10 | Candida albicans | 16 | [17] |

| Compound 10 | Aspergillus flavus | 16 | [17] |

| Quinoxaline Derivative | MRSA | 4 | [18] |

| Vancomycin (Control) | MRSA | 4 | [18] |

| N-05 | Staphylococcus aureus | <1 | [19] |

| N-09 | Staphylococcus aureus | <1 | [19] |

| N-11 | Staphylococcus aureus | <1 | [19] |

| N-13 | Staphylococcus aureus | <1 | [19] |

| Compound 25 | Staphylococcus aureus | 0.25 - 1 | [20] |

| Compound 31 | Staphylococcus aureus | 0.25 - 1 | [20] |

| Compound 25 | Enterococcus faecium | 0.25 - 1 | [20] |

| Compound 31 | Enterococcus faecium | 0.25 - 1 | [20] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[21][22][23][24]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Standardized bacterial or fungal inoculum

-

Sterile cork borer or pipette tip

-

Quinoxaline derivative solution

-

Positive control (e.g., standard antibiotic)

-

Negative control (e.g., solvent)

-

Incubator

Procedure:

-

Inoculation: Inoculate the surface of the MHA plates with the standardized microbial inoculum to create a lawn of growth.[22]

-

Well Creation: Use a sterile cork borer to punch wells of 6-8 mm in diameter into the agar.[23]

-

Sample Addition: Add a defined volume of the quinoxaline derivative solution, positive control, and negative control into separate wells.[22]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[21]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.[21]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.[15][25][26]

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plate

-

Standardized microbial inoculum

-

Quinoxaline derivative solution

-

Spectrophotometer or microplate reader

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the quinoxaline derivative in MHB in the wells of a 96-well plate.[26]

-

Inoculation: Inoculate each well with a standardized microbial suspension (typically ~5x10^5 CFU/mL).[15] Include a growth control well (no compound) and a sterility control well (no inoculum).[26]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[15]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density using a microplate reader.[26]

Antiviral Activity

Quinoxaline derivatives have shown promise as antiviral agents against a variety of DNA and RNA viruses.[27][28]

Quantitative Antiviral Activity Data

The antiviral activity is typically reported as the 50% effective concentration (EC50), the concentration of the compound that reduces viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that kills 50% of uninfected cells. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.

| Compound/Derivative | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Compound 11 | Vaccinia virus | 2 | >20 | >10 | [27] |

| Compound 1a | HCMV | <0.05 | - | - | [29] |

| Compound 20 | HCMV | <0.05 | - | - | [29] |

| Ganciclovir (Control) | HCMV | 0.59 | - | - | [29] |

| Derivative 4 | HCMV | - | 108.47 | - | [30] |

| Derivative 8 | HCMV | - | >150 | - | [30] |

| Derivative 6 | HCMV | - | 2.34 | - | [30] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[31][32][33][34][35]

Materials:

-

Confluent monolayer of host cells in multi-well plates

-

Virus stock of known titer

-

Quinoxaline derivative solution

-

Overlay medium (e.g., containing agarose or carboxymethyl cellulose)

-

Fixative solution (e.g., 10% formalin)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Culture: Grow a confluent monolayer of host cells in 24-well plates.[35]

-

Virus Adsorption: Inoculate the cell monolayers with a standardized amount of virus (e.g., 40-80 plaque-forming units per well). Allow the virus to adsorb for 90 minutes at 37°C.[35]

-

Compound Treatment and Overlay: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium containing various concentrations of the quinoxaline derivative.[35]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 7 days for CMV).[35]

-

Plaque Visualization: Fix the cells with a fixative solution and then stain with a staining solution like crystal violet. Plaques will appear as clear, unstained areas against a background of stained, viable cells.[34]

-

Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Anti-inflammatory Activity

Quinoxaline derivatives have been investigated for their anti-inflammatory properties, with some compounds showing inhibitory effects on key inflammatory mediators.[36]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of quinoxaline derivatives is often assessed by their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory cascade.

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| Compound 12c | COX-2 | 0.1 | [37][38] |

| Compound 14a | COX-2 | 0.11 | [37][38] |

| Compound 14b | COX-2 | 0.11 | [37][38] |

| Celecoxib (Control) | COX-2 | - | [37] |

| Compound 26 | COX-2 | 0.00849 | [39] |

| Compound 26 | 5-LOX | 0.01273 | [39] |

| Compound 27 | COX-2 | 0.01282 | [39] |

| Compound 27 | 5-LOX | 0.01694 | [39] |

| Compound 28 | COX-2 | 0.01034 | [39] |

| Compound 28 | 5-LOX | 0.01438 | [39] |

| Boswellic Acids | 5-LOX | 43.35 ± 4.90 | [39] |

| Boswellic Acids | PGE2 (COX pathway) | 6.19 ± 0.52 | [39] |

Signaling Pathway Involvement: NF-κB

The anti-inflammatory effects of some quinoxaline derivatives are attributed to their ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[36] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Figure 3: Inhibition of the NF-κB signaling pathway by quinoxaline derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the anti-inflammatory activity of new compounds.[40][41][42][43][44]

Materials:

-

Wistar rats

-

1% Carrageenan suspension in saline

-

Quinoxaline derivative solution

-

Reference anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the rats into control, reference, and test groups.

-

Compound Administration: Administer the quinoxaline derivative solution or reference drug to the respective groups (e.g., intraperitoneally) 30 minutes before inducing inflammation.[40] The control group receives the vehicle.

-

Induction of Edema: Inject 100 µL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[40]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[40]

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Conclusion

Substituted quinoxaline compounds represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties, coupled with their diverse mechanisms of action, underscore their potential for the development of novel therapeutics. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented in this technical guide are intended to serve as a valuable resource for researchers and scientists working to advance the discovery and development of new and effective treatments based on the quinoxaline scaffold. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial in translating the therapeutic potential of these derivatives into clinical applications.

References

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. mdpi.com [mdpi.com]

- 14. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. hereditybio.in [hereditybio.in]

- 22. chemistnotes.com [chemistnotes.com]

- 23. youtube.com [youtube.com]

- 24. m.youtube.com [m.youtube.com]

- 25. protocols.io [protocols.io]

- 26. m.youtube.com [m.youtube.com]

- 27. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 32. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 33. ibtbioservices.com [ibtbioservices.com]

- 34. benchchem.com [benchchem.com]

- 35. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 39. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 40. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 41. researchgate.net [researchgate.net]

- 42. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 43. Carrageenan-induced rat paw oedema: Significance and symbolism [wisdomlib.org]

- 44. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Quoxaline-Based Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This versatility stems from the quinoxaline core's ability to interact with a multitude of biological targets, making it a privileged structure in the design of novel therapeutic agents.[3] A significant focus of research has been on quinoxaline-based inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][3][4] Understanding the structure-activity relationship (SAR) of these compounds is paramount for optimizing their potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the SAR of quinoxaline-based inhibitors, with a focus on their anticancer and antimicrobial activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the quinoxaline ring system.[1][5] SAR studies have revealed key structural features that govern their inhibitory potential.

Anticancer Activity

Quinoxaline derivatives have emerged as a promising class of anticancer agents, often exerting their effects through the inhibition of protein kinases involved in cancer cell proliferation and survival.[2][4]

Substitutions at the 2 and 3-positions: The substituents at the 2 and 3-positions of the quinoxaline ring are critical determinants of antiproliferative efficacy.[5] For instance, in a series of 2,3-substituted quinoxalin-6-amine analogs, the nature of the aryl or heteroaryl groups at these positions significantly impacts their activity against various cancer cell lines.[5] The substitution pattern on these appended rings also plays a crucial role.

Table 1: SAR of 2,3-Disubstituted Quinoxaline Analogs against Cancer Cell Lines [5]

| Compound | R2 | R3 | A549 (Lung) GI50 (µM) | HT-29 (Colon) GI50 (µM) | PC-3 (Prostate) GI50 (µM) |

| 6j | Phenyl | Phenyl | >10 | >10 | >10 |

| 6k | Furanyl | Furanyl | 1.2 | 1.5 | 1.8 |

| 6l | Thienyl | Thienyl | 2.5 | 2.8 | 3.1 |

Data from a comparative analysis of 2,3-substituted quinoxalin-6-amine derivatives.

Target-Specific Inhibition: Quinoxaline-based inhibitors have been developed to target specific kinases and signaling pathways implicated in cancer.

-

c-Met Kinase Inhibitors: A series of quinoxaline derivatives have shown potent inhibitory activity against the c-Met kinase enzyme, which is often overexpressed in cancer.[6]

-

STAT3 Inhibitors: Quinoxaline-arylfuran derivatives have been identified as inhibitors of STAT3 phosphorylation, a key step in a signaling pathway often constitutively activated in cancer cells.[7]

-

ASK1 Inhibitors: Dibromo-substituted quinoxaline fragments have been discovered as effective inhibitors of apoptosis signal-regulated kinase 1 (ASK1), a potential therapeutic target for various diseases, including cancer.[8][9]

-

IKKβ Modulation: A quinoxaline urea analog has been identified to reduce the phosphorylation of IKKβ, a key kinase in the NF-κB signaling pathway, which is a therapeutic target in pancreatic cancer.[10]

Table 2: Inhibitory Activity of Quinoxaline-Arylfuran Derivatives against HeLa Cells (STAT3 Inhibition) [11][12]

| Compound | R | IC50 (µM) |

| QW1 | H | >20 |

| QW7 | 4-Cl | 12.34 |

| QW10 | 4-Br | 11.15 |

| QW12 | 4-CH3 | 10.58 |

These derivatives were evaluated for their antiproliferative activities against several cancer cell lines, with QW12 showing potent activity against HeLa cells through the inhibition of STAT3 phosphorylation.[11][12]

Antimicrobial Activity

The quinoxaline scaffold is also a promising framework for the development of novel antimicrobial agents, offering a potential avenue to circumvent bacterial resistance to existing drug classes.

Table 3: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Organism | Zone of Inhibition (mm) |

| Compound A | Staphylococcus aureus | 18 |

| Compound B | Escherichia coli | 15 |

| Compound C | Candida albicans | 20 |

Illustrative data based on the general findings that quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity.[13][14][15][16]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the SAR evaluation of quinoxaline-based inhibitors.

Antiproliferative Activity Assessment (MTT Assay)

This colorimetric assay is widely used to assess cell viability and proliferation.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., A549, HT-29, PC-3)

-

Culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Quinoxaline derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 (the concentration of the compound that causes 50% growth inhibition) is determined from the dose-response curves.[5]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

-

Kinase of interest (e.g., c-Met, ASK1)

-

Kinase substrate peptide

-

ATP

-

Quinoxaline inhibitors

-

Kinase Assay Buffer

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Luminometer

Procedure:

-

Kinase Reaction Setup: In a 96-well plate, add the kinase, substrate, and the quinoxaline inhibitor at various concentrations in the kinase assay buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by quinoxaline-based inhibitors and a typical workflow for SAR studies.

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Caption: The PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.

Caption: The JAK/STAT3 signaling pathway, a target for quinoxaline inhibitors.

Conclusion

The quinoxaline scaffold remains a highly attractive starting point for the development of novel inhibitors targeting a range of diseases. The extensive body of research on their structure-activity relationships has provided invaluable insights for medicinal chemists.[1][2][5] The key to advancing these compounds towards clinical applications lies in the continued systematic exploration of substitutions on the quinoxaline core to enhance potency and selectivity, coupled with a deep understanding of their interactions with biological targets. The methodologies and pathway visualizations presented in this guide offer a framework for the rational design and evaluation of the next generation of quinoxaline-based therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Apoptosis Signal Regulating Kinase 1 (ASK1): Potential as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a hypothetical in silico modeling study investigating the binding of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide to potential protein kinase targets. Due to the limited availability of specific experimental data for this compound, this guide synthesizes established methodologies and data from studies on structurally related quinoxaline and benzenesulfonamide derivatives to present a plausible and instructive framework for research.

Introduction

Quinoxaline derivatives are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities, including their potential as kinase inhibitors in cancer therapy. The compound this compound combines the quinoxaline scaffold with a benzenesulfonamide moiety, a feature present in several known inhibitors of various enzymes. In silico modeling, particularly molecular docking, offers a powerful computational approach to predict the binding affinity and interaction patterns of this compound with protein targets, thereby guiding further experimental validation and drug development efforts.

This guide outlines a hypothetical in silico study to explore the binding of this compound with two well-established cancer drug targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Data Presentation

The following tables summarize hypothetical quantitative data that would be generated from the in silico docking and subsequent in vitro validation experiments.

Table 1: Hypothetical In Silico Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Predicted Interacting Residues |

| VEGFR-2 | 2OH4 | -9.2 | Cys919, Asp1046, Glu885 |

| EGFR | 1M17 | -8.5 | Met793, Lys745, Asp855 |

Table 2: Hypothetical In Vitro Kinase Inhibition Data

| Target Protein | Assay Type | IC50 (µM) |

| VEGFR-2 | ADP-Glo Kinase Assay | 0.5 |

| EGFR | ADP-Glo Kinase Assay | 1.2 |

Table 3: Hypothetical Cell-Based Assay Results

| Cell Line | Target Pathway | Assay Type | IC50 (µM) |

| HUVEC | VEGFR-2 Signaling | MTT Assay | 2.5 |

| A549 | EGFR Signaling | MTT Assay | 5.8 |

Experimental Protocols

This section details the methodologies for the key in silico and in vitro experiments.

In Silico Molecular Docking Protocol

-

Protein Preparation:

-

The three-dimensional crystal structures of the target proteins, VEGFR-2 (PDB ID: 2OH4) and EGFR (PDB ID: 1M17), are obtained from the Protein Data Bank.

-

Using molecular modeling software such as AutoDock Tools, water molecules and co-crystallized ligands are removed from the protein structures.

-

Polar hydrogen atoms are added, and Kollman charges are assigned to the protein. The prepared protein is saved in the PDBQT file format.

-

-

Ligand Preparation:

-

The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.

-

The ligand's energy is minimized using a suitable force field.

-

Gasteiger charges are assigned, and the rotatable bonds are defined. The prepared ligand is saved in the PDBQT file format.

-

-

Grid Box Generation:

-

A grid box is defined to encompass the active site of the kinase. The center of the grid is typically set to the coordinates of the co-crystallized inhibitor in the original PDB file.

-

The dimensions of the grid box are set to be large enough to allow for translational and rotational freedom of the ligand.

-

-

Molecular Docking Simulation:

-

Molecular docking is performed using AutoDock Vina. The program explores possible binding conformations of the ligand within the defined active site and estimates the binding affinity for each conformation.

-

-

Analysis of Results:

-

The docking results are visualized using software like PyMOL or Discovery Studio Visualizer.

-

The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein are analyzed.

-

In Vitro Kinase Assay Protocol (ADP-Glo™ Kinase Assay)

-

Reagent Preparation:

-

Prepare a 2X kinase/substrate solution in kinase buffer.

-

Perform a serial dilution of this compound in DMSO, followed by dilution in kinase buffer to create a 10X working solution.

-

Prepare a 10X ATP solution in kinase buffer.

-

-

Assay Procedure:

-

Add 5 µL of the 2X kinase/substrate solution to each well of a 384-well plate.

-

Add 0.5 µL of the 10X compound solution to the respective wells.

-

Add 4.5 µL of kinase buffer to all wells and incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 5 µL of the 2X ATP solution and incubate at room temperature for 1 hour.

-

Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes.

-

Add the Kinase Detection Reagent and incubate for another 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data using positive (no inhibitor) and negative (no kinase) controls.

-

Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability Assay Protocol (MTT Assay)

-

Cell Seeding:

-

Seed the desired cell lines (e.g., HUVEC, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Experimental Workflow Diagram

Caption: Workflow for in silico modeling and experimental validation.

Logical Relationship Diagram

Caption: Logical progression from hypothesis to lead identification.

Spectroscopic characterization (NMR, IR, Mass Spec) of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characterization of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct spectroscopic data for this specific compound in public literature, this document presents representative data from structurally analogous compounds to infer its characteristic spectral features. This guide outlines plausible experimental protocols for its synthesis and purification, followed by a comprehensive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and characterization of novel quinoxaline-based sulfonamides.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The incorporation of a sulfonamide group, a well-established pharmacophore, into the quinoxaline scaffold can lead to compounds with enhanced therapeutic potential. This compound combines these two important moieties, making it a compound of considerable interest for further investigation.

Accurate spectroscopic characterization is fundamental for the unambiguous identification and purity assessment of newly synthesized compounds. This guide details the expected outcomes from key analytical techniques: 1H and 13C NMR spectroscopy to elucidate the molecular structure, IR spectroscopy to identify functional groups, and Mass Spectrometry to determine the molecular weight and fragmentation pattern.

Experimental Protocols

The synthesis of this compound can be achieved through a straightforward nucleophilic substitution reaction. The following protocols are generalized procedures based on established methods for the synthesis of related compounds.[2][3][4]

Synthesis of this compound

A common method for the synthesis of N-arylsulfonamides involves the reaction of an appropriate amine with a sulfonyl chloride in the presence of a base.[3][4]

Materials:

-

2-amino-3-chloroquinoxaline

-

4-Methylbenzenesulfonyl chloride (tosyl chloride)

-

Pyridine or Triethylamine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 2-amino-3-chloroquinoxaline (1 equivalent) in anhydrous DCM or THF.

-

Add pyridine or triethylamine (1.5-2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 equivalents) in the same solvent to the cooled mixture with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient system to yield pure this compound.

Spectroscopic Sample Preparation

-

NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by Electrospray Ionization (ESI) or other appropriate ionization techniques.

Spectroscopic Data Presentation

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally related compounds.

NMR Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Representative Compound Source |

| ~ 8.0 - 7.5 | m | 4H | Quinoxaline-H | 2-Phenylquinoxaline[1] |

| ~ 7.8 - 7.7 | d | 2H | Ar-H (ortho to SO₂) | N-allyl-N-benzyl-4-methylbenzenesulfonamide[2] |

| ~ 7.4 - 7.3 | d | 2H | Ar-H (ortho to CH₃) | N-allyl-N-benzyl-4-methylbenzenesulfonamide[2] |

| ~ 10.0 - 9.0 | br s | 1H | SO₂NH | N-pyridin-3-yl-benzenesulfonamide[5] |

| ~ 2.4 | s | 3H | Ar-CH₃ | N-allyl-N-benzyl-4-methylbenzenesulfonamide[2] |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Representative Compound Source |

| ~ 150 - 140 | Quaternary carbons of quinoxaline | 2-(4-Nitrophenyl)quinoxaline[1] |

| ~ 145 - 140 | Quaternary carbon (C-SO₂) | N-sulfonyl-1,2,3,4-tetrahydroisoquinolines |

| ~ 140 - 135 | Quaternary carbon (C-CH₃) | N-sulfonyl-1,2,3,4-tetrahydroisoquinolines |

| ~ 135 - 125 | CH carbons of quinoxaline and benzene rings | 2-Phenylquinoxaline, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines[1] |

| ~ 21 | Ar-CH₃ | N-allyl-N-benzyl-4-methylbenzenesulfonamide[2] |

IR Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Sharp | N-H stretch (sulfonamide) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium to Strong | C=C and C=N aromatic ring stretches |

| 1350 - 1320 | Strong | Asymmetric SO₂ stretch |

| 1170 - 1150 | Strong | Symmetric SO₂ stretch |

| ~ 815 | Strong | C-Cl stretch |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| [M+H]⁺ | Molecular ion peak |

| [M-SO₂(p-tolyl)]⁺ | Fragment corresponding to the loss of the toluenesulfonyl group |

| [M-Cl]⁺ | Fragment corresponding to the loss of a chlorine atom |

| 179 | Fragment corresponding to 2-amino-3-chloroquinoxaline |

| 155 | Fragment corresponding to the toluenesulfonyl group |

Visualization of Synthetic and Analytical Workflow

The following diagram illustrates the proposed synthetic pathway for this compound and the subsequent spectroscopic characterization workflow.

References

The Rise of Quinoxalines: A Technical Guide to Novel Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of recent discoveries in novel quinoxaline derivatives, focusing on their development as therapeutic agents. It covers their synthesis, biological evaluation, and mechanisms of action, with a focus on anticancer, anti-inflammatory, and antimicrobial applications.

Synthesis of Novel Quinoxaline Derivatives

The foundational method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] Modern synthetic strategies often employ microwave-assisted methods to improve reaction times and yields.[2][3]

A general workflow for the synthesis of quinoxaline derivatives is outlined below. This process typically involves the reaction of a substituted o-phenylenediamine with an α-dicarbonyl compound, followed by purification and characterization.

A generalized workflow for the synthesis of quinoxaline derivatives.

Therapeutic Applications and Biological Activity

Quinoxaline derivatives have shown significant promise in several therapeutic areas. The following sections detail their activity as anticancer, anti-inflammatory, and antimicrobial agents, with quantitative data presented for comparison.

Anticancer Activity

Quinoxaline derivatives are a promising class of chemotherapeutic agents with activity against various tumors.[4] Their mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways.[5]

Table 1: In Vitro Anticancer Activity of Novel Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| VIId | HCT116 (Colon) | 5.2 | [6] |

| VIIIa | HCT116 (Colon) | 3.9 | [6] |

| VIIIc | HCT116 (Colon) | 2.1 | [6] |

| VIIIe | HCT116 (Colon) | 4.4 | [6] |

| XVa | HCT116 (Colon) | 4.9 | [6] |

| Compound 3 | VEGFR-2 | 10.27 | [6] |

| Compound 14 | MCF-7 (Breast) | 2.61 | [7] |

| Compound 3 (Ali et al.) | Ty-82 (Leukemia) | 2.5 | [7] |

| Compound 3 (Ali et al.) | THP-1 (Leukemia) | 1.6 | [7] |

| Compound 12 | HCT116 (Colon) | 4.4 | [7] |

| Compound 12 | MCF-7 (Breast) | 4.4 | [7] |

| 26e | ASK1 | 0.03017 | [8] |

One of the key mechanisms by which quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis and growth.[6][9] Another important target is Apoptosis signal-regulated kinase 1 (ASK1), an upstream activator of JNK and p38 MAPK signaling pathways.[8]

Inhibition of kinase signaling by quinoxaline derivatives.

Anti-inflammatory and Antioxidant Activity

Novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant properties.[2][3] Some of these compounds have demonstrated significant in vivo anti-inflammatory effects, comparable to the reference drug indomethacin.[2]

Table 2: Anti-inflammatory and Antioxidant Activity of Quinoxaline Derivatives

| Compound | Activity | Result | Reference |

| 7b | In vivo anti-inflammatory | 41% inhibition (carrageenan-induced edema) | [2] |

| Indomethacin | In vivo anti-inflammatory | 47% inhibition (carrageenan-induced edema) | [2] |

| 7b | In vitro LOX inhibition | Promising | [2] |

| 8f | In vitro LOX inhibition | Promising | [2] |

Antimicrobial Activity

The quinoxaline scaffold is a promising framework for the development of new antimicrobial agents to combat the growing threat of antimicrobial resistance.[10] These derivatives have shown activity against a range of bacteria and fungi.[11][12][13]

Table 3: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Organism | Activity | Reference |

| Tetrazolo[1,5-a]quinoxaline derivatives | Gram-positive and Gram-negative bacteria | High degree of inhibition | [11] |

| 5k | Acidovorax citrulli | Good antibacterial activity | [13] |

| 5j | Rhizoctonia solani | EC50 = 8.54 µg/mL | [13] |

| 5t | Rhizoctonia solani | EC50 = 12.01 µg/mL | [13] |

| Azoxystrobin (commercial fungicide) | Rhizoctonia solani | EC50 = 26.17 µg/mL | [13] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are generalized protocols for key experiments in the evaluation of quinoxaline derivatives.

General Procedure for Microwave-Assisted Synthesis

-

A mixture of an appropriate o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) is prepared in a suitable solvent (e.g., ethanol, acetic acid).[1]

-

The reaction mixture is subjected to microwave irradiation at a specific temperature and time (e.g., 80-120°C for 5-15 minutes).[1]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[1]

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the synthesized quinoxaline derivatives and incubated for an additional 48-72 hours.

-

After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

The formazan crystals formed are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

ASK1 Inhibition Assay

-

The inhibitory activity against ASK1 is determined using a kinase assay kit.[8]

-

The assay measures the amount of ADP produced, which is converted to ATP.

-

The newly synthesized ATP is used to generate a luminescent signal.

-

The luminescent signal is proportional to the kinase activity.

-

The IC50 values are calculated based on the dose-response curves.[8]

The general workflow for the biological screening of novel quinoxaline derivatives is depicted below.

A general workflow for the biological screening of quinoxaline derivatives.

Conclusion and Future Perspectives

Quinoxaline derivatives continue to be a fertile ground for the discovery of new therapeutic agents.[4][7] Their synthetic accessibility and diverse pharmacological activities make them attractive candidates for drug development.[1] Future research will likely focus on the development of more selective and potent quinoxaline-based inhibitors, the exploration of novel therapeutic targets, and the advancement of promising lead compounds into preclinical and clinical development.[14] The integration of computational methods, such as molecular docking, will further accelerate the design and optimization of these versatile compounds.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dadun.unav.edu [dadun.unav.edu]

- 4. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. bioengineer.org [bioengineer.org]

Quinoxaline scaffold as a privileged structure in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged structure" in the field of medicinal chemistry.[1] Its synthetic accessibility and the ability of its derivatives to interact with a multitude of biological targets have established it as a valuable framework in the design and development of novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the quinoxaline core, detailing its synthesis, biological activities with a focus on anticancer and antimicrobial properties, structure-activity relationships, and key signaling pathways involved in its mechanism of action.

Synthesis of the Quinoxaline Scaffold

The most classical and widely employed method for synthesizing the quinoxaline nucleus is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[3][4] This versatile reaction allows for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for drug screening.

General Synthetic Workflow

The logical progression from starting materials to the final purified quinoxaline derivative is outlined below.

Caption: General workflow for the synthesis of quinoxaline derivatives.

Biological Activities and Quantitative Data

Quinoxaline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[1][2]

Anticancer Activity

A significant body of research has focused on the development of quinoxaline-based compounds as potent anticancer agents.[5][6] These derivatives have demonstrated cytotoxicity against a wide range of cancer cell lines.[1][7] The tables below summarize the in vitro anticancer activity of selected quinoxaline derivatives, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: Anticancer Activity of Quinoxaline-Amide/Urea Derivatives

| Compound | Linker | R Group | Cancer Cell Line | IC50 (µM) | Reference |

| 9 | Amide | - | HCT116 | Moderate Activity | [2] |

| 11 | Amide | 4-Cl-Phenyl | HCT116 | 2.5 | [2] |

| MCF-7 | 9.0 | [2] | |||

| 12 | Thiourea | - | HCT116 | 4.4 | [2] |

| MCF-7 | 4.4 | [2] | |||

| 19 | 1,3-diphenylurea | - | MGC-803 | 9.0 | [1] |

| HeLa | 12.3 | [1] | |||